(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol

Catalog No.
S15936610
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol

Product Name

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol

IUPAC Name

(2S)-2-amino-2-[4-(2-methylpropyl)phenyl]ethanol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1

InChI Key

RDPNHWLNDXXQJO-GFCCVEGCSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CO)N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@@H](CO)N

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is a chiral compound characterized by its amino alcohol structure. It features an isobutyl group attached to a phenyl ring, which contributes to its unique properties. The molecular formula of this compound is C12H17NC_{12}H_{17}N, and it has a molecular weight of approximately 191.27 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug design.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Further reduction can yield secondary or tertiary alcohols.
  • Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives with different functional groups.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

The biological activity of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is notable for its potential therapeutic effects. It may interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antioxidant properties. The exact mechanisms of action can vary based on the context of use and specific interactions within biological systems .

The synthesis of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol typically involves the following steps:

  • Reduction of p-Isobutylacetophenone: The compound is synthesized by reducing p-isobutylacetophenone using sodium borohydride in a methanol solvent.
  • Neutralization: After the reduction reaction, hydrochloric acid is added to neutralize any unreacted sodium borohydride.
  • Extraction: The product is extracted using petroleum ether and subsequently dried using anhydrous sodium sulfate.

In industrial settings, the synthesis methods are scaled up while maintaining careful control over reaction conditions to ensure high yield and purity .

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol has several applications, particularly in the pharmaceutical industry:

  • Drug Development: Its structural characteristics make it a candidate for developing new drugs with anti-inflammatory and analgesic properties.
  • Research: It serves as a valuable compound for studying chiral synthesis and biological interactions in medicinal chemistry.

Research into the interactions of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol with various biological targets has shown promising results. Studies indicate that this compound can modulate enzyme activity, potentially leading to therapeutic effects similar to those observed with non-steroidal anti-inflammatory drugs. Interaction studies often involve evaluating binding affinities and biological activity against specific targets, such as cyclooxygenase enzymes .

Several compounds share structural similarities with (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol, including:

Compound NameStructure SimilarityUnique Properties
IbuprofenShares the isobutylphenyl moietyNon-steroidal anti-inflammatory drug
NaproxenSimilar phenolic structureLonger half-life than ibuprofen
KetoprofenContains a phenyl group with an acidic functionExhibits both analgesic and anti-inflammatory effects

Uniqueness

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of an amino alcohol functional group. These features confer distinct chemical reactivity and biological properties that differentiate it from other non-steroidal anti-inflammatory drugs. Its ability to undergo various chemical transformations enhances its potential for development into novel therapeutic agents .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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